molecular formula C16H24ClN3O3 B609927 6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride CAS No. 1655498-17-1

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride

Cat. No.: B609927
CAS No.: 1655498-17-1
M. Wt: 341.836
InChI Key: QRHFQSUUJMOIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and is characterized by the presence of three methoxy groups and a pentan-3-yl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Pentan-3-yl Side Chain: The pentan-3-yl side chain is attached through alkylation reactions, often using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkylated or acylated quinazoline derivatives.

Scientific Research Applications

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-trimethoxycoumarin: Another methoxy-substituted compound with different biological activities.

    Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox properties and applications in materials science.

Uniqueness

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties

Properties

CAS No.

1655498-17-1

Molecular Formula

C16H24ClN3O3

Molecular Weight

341.836

IUPAC Name

6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C16H23N3O3.ClH/c1-6-10(7-2)19-16-11-8-12(20-3)14(21-4)15(22-5)13(11)17-9-18-16;/h8-10H,6-7H2,1-5H3,(H,17,18,19);1H

InChI Key

QRHFQSUUJMOIHO-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=NC=NC2=C(C(=C(C=C21)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF04471141;  PF 04471141;  PF-04471141;  PF04471141 HCl;  PF04471141 hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
6,7,8-trimethoxy-N-pentan-3-ylquinazolin-4-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.